molecular formula C21H18BrNO B3510889 2-(4-bromophenyl)-N-(diphenylmethyl)acetamide CAS No. 88229-43-0

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide

Cat. No.: B3510889
CAS No.: 88229-43-0
M. Wt: 380.3 g/mol
InChI Key: PDOVHCQFOXDJMM-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-N-(diphenylmethyl)acetamide” likely contains a bromophenyl group, a diphenylmethyl group, and an acetamide group . These functional groups could potentially influence the compound’s reactivity and properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as electrophilic aromatic substitution or catalytic protodeboronation .


Chemical Reactions Analysis

Amides, such as the acetamide group in this compound, can undergo hydrolysis in the presence of dilute acids . The bromophenyl group might undergo reactions typical of aromatic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a bromine atom might increase its molecular weight and potentially influence its solubility .

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, in a biological context, it might interact with certain proteins or enzymes. In a chemical reaction, its reactivity could be influenced by the functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can sometimes be irritants or toxic . Always handle chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-benzhydryl-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVHCQFOXDJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361544
Record name ST042069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-43-0
Record name ST042069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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